2-Thiomorpholinoisonicotinic acid is a heterocyclic compound that combines features of thiomorpholine and isonicotinic acid. Its chemical structure incorporates a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen, along with an isonicotinic acid moiety. This compound is classified under the broader category of thiomorpholines and nicotinic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 2-thiomorpholinoisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with thiomorpholine. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique structural attributes and potential for biological activity.
2-Thiomorpholinoisonicotinic acid can be classified as:
The synthesis of 2-thiomorpholinoisonicotinic acid can be achieved through several methods, primarily involving the reaction between isonicotinic acid derivatives and thiomorpholine. One common approach includes:
The molecular formula for 2-thiomorpholinoisonicotinic acid is C10H12N2O2S. The structure features:
2-Thiomorpholinoisonicotinic acid can participate in various chemical reactions, including:
The mechanism of action for 2-thiomorpholinoisonicotinic acid involves its interaction with biological targets such as enzymes and receptors. The thiomorpholine ring can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the nicotinic moiety may interact with nicotinic receptors, modulating their function and influencing various cellular pathways.
2-Thiomorpholinoisonicotinic acid has several applications in scientific research:
The compound’s development is rooted in the evolution of morpholino oligomers (PMOs). James Summerton’s pioneering work in 1985 addressed key limitations of early antisense oligonucleotides by devising morpholino backbones from inexpensive ribonucleosides, enabling cost-effective synthesis of nuclease-resistant analogs [6]. This established the foundation for morpholino-based drug design.
The strategic incorporation of sulfur atoms into morpholino structures emerged as a transformative innovation. Early research demonstrated that replacing non-bridging oxygen atoms with sulfur in phosphorodiamidate morpholino (MO) backbones yielded thiomorpholino oligonucleotides (TMOs) with enhanced RNA binding affinity and biological activity [8]. This modification directly inspired the design of small-molecule derivatives like 2-thiomorpholinoisonicotinic acid, which preserves the critical thiophosphoramidate linkage while adopting a low-molecular-weight format. Key milestones include:
Table 1: Key Developments in Thiomorpholino Chemistry
Year | Development | Significance |
---|---|---|
1985 | Summerton designs first morpholino oligomers | Enables nuclease-resistant antisense agents via phosphorodiamidate linkages [6] |
2020 | Caruthers develops TMO solid-phase synthesis | Allows automated production of thiomorpholino oligonucleotides [8] [9] |
2022 | TMOs demonstrate enhanced splice-switching | Validates biological efficacy in dystrophin mRNA targeting [8] |
Patent landscapes reveal intensive optimization of morpholino synthesis (e.g., US8299206B2, EP2207779B1), particularly focusing on detritylation methods that minimize backbone hydrolysis during oligomer assembly [9]. These technical advances facilitated the synthesis of complex thiomorpholino hybrids, including isonicotinic acid conjugates.
Contemporary studies focus on the physicochemical and target-binding properties of 2-thiomorpholinoisonicotinic acid and related analogs. Key research domains include:
Table 2: Comparative Binding Affinities of Oligonucleotide Analogs
Oligomer Type | ΔTm/Linkage (°C vs. RNA) | Nuclease Resistance | Cellular Efficacy (nM) |
---|---|---|---|
DNA | +0.5–1.0 | Low | >100 |
2′-O-Methyl RNA | +2.0–3.0 | Moderate | 50–100 |
PMO | +1.5–2.5 | High | 20–50 |
TMO | +2.5–4.0 | Very High | 5–20 |
Data compiled from antisense oligonucleotide studies [7] [8]
Synthetic methodologies continue to evolve, with solid-phase techniques enabling the production of chimeric TMO-DNA oligomers and small-molecule conjugates [8] [9]. Recent routes employ protected morpholino phosphoramidites and sulfur-transfer reagents to construct thiophosphoramidate linkages with >95% coupling efficiency [9].
Despite progress, fundamental questions persist regarding the compound’s behavior:
The redox sensitivity of the thiomorpholino linkage presents both challenges and opportunities. Sulfur oxidation could limit in vivo stability, yet engineered disulfide formation might enable conditional activation in diseased tissues. Computational models predicting off-target binding to structurally similar RNA motifs (e.g., microRNA seed regions) remain underdeveloped.
Table 3: Key Unresolved Mechanistic Questions
Challenge Domain | Specific Questions | Current Barriers |
---|---|---|
Stereochemistry | Does sulfur chirality impact small-molecule RNA binding? | Lack of stereoselective synthesis methods |
Metabolic Stability | What are the primary oxidative metabolites in hepatic microsomes? | Insensitive analytical detection methods |
Subcellular Localization | How does the isonicotinic acid moiety influence nuclear vs. cytoplasmic distribution? | Limited live-cell tracking probes |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0